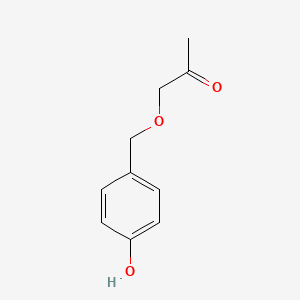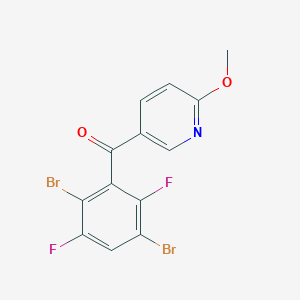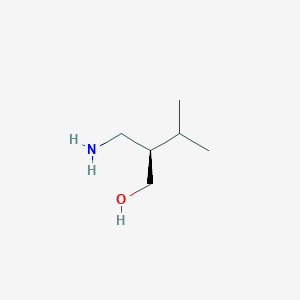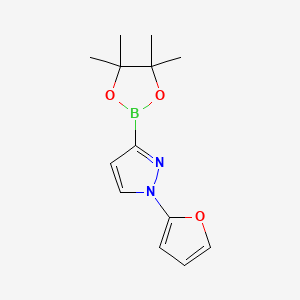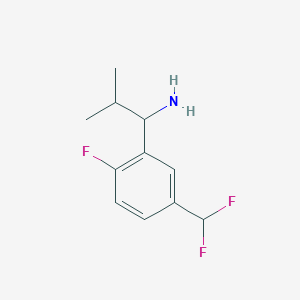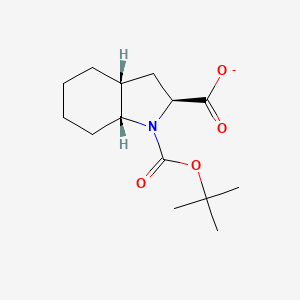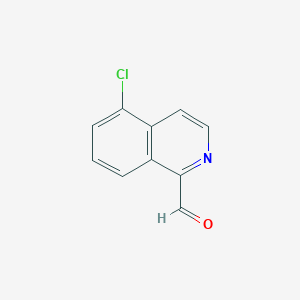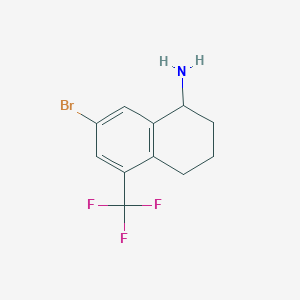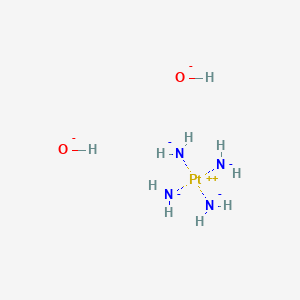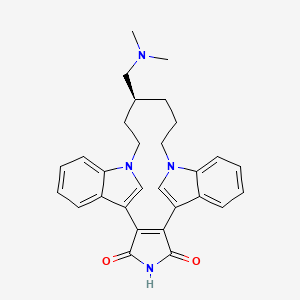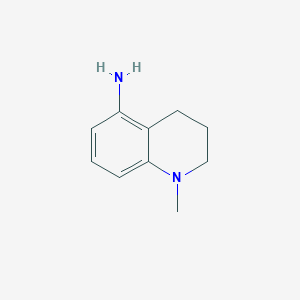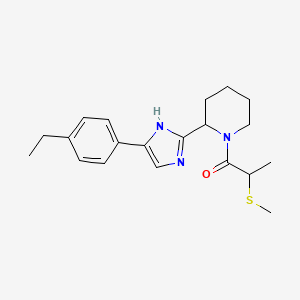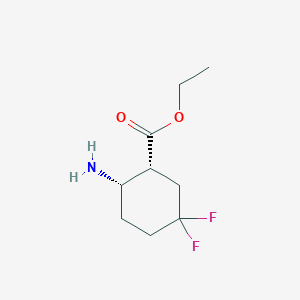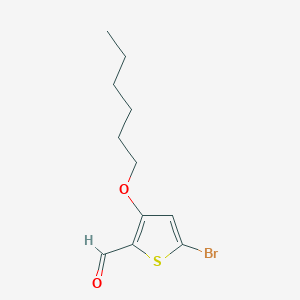
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde is a thiophene derivative with a bromine atom at the 5-position, a hexyloxy group at the 3-position, and an aldehyde group at the 2-position. Thiophene derivatives are known for their diverse applications in organic synthesis, materials science, and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde typically involves the bromination of thiophene followed by the introduction of the hexyloxy group and the aldehyde group. One common method involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting bromothiophene is then subjected to nucleophilic substitution with hexyloxy group using hexyloxy bromide or hexyloxy chloride. Finally, the aldehyde group is introduced through formylation using Vilsmeier-Haack reaction or other formylation reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.
Major Products Formed
Oxidation: 5-Bromo-3-(hexyloxy)thiophene-2-carboxylic acid.
Reduction: 5-Bromo-3-(hexyloxy)thiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Coupling Reactions: Biaryl and other coupled products.
科学研究应用
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
作用机制
The mechanism of action of 5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine and aldehyde groups can form covalent bonds with nucleophilic sites in biomolecules, leading to inhibition or modulation of their activity. The hexyloxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy .
相似化合物的比较
Similar Compounds
5-Bromo-2-thiophenecarboxaldehyde: Lacks the hexyloxy group, making it less lipophilic.
5-Bromo-3-methoxythiophene-2-carbaldehyde: Contains a methoxy group instead of a hexyloxy group, affecting its reactivity and solubility.
5-Bromo-3-(ethoxy)thiophene-2-carbaldehyde: Contains an ethoxy group, offering different steric and electronic properties
Uniqueness
5-Bromo-3-(hexyloxy)thiophene-2-carbaldehyde is unique due to the presence of the hexyloxy group, which enhances its lipophilicity and potential interactions with lipid membranes. This property can be advantageous in applications requiring membrane permeability and specific interactions with hydrophobic environments .
属性
分子式 |
C11H15BrO2S |
|---|---|
分子量 |
291.21 g/mol |
IUPAC 名称 |
5-bromo-3-hexoxythiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H15BrO2S/c1-2-3-4-5-6-14-9-7-11(12)15-10(9)8-13/h7-8H,2-6H2,1H3 |
InChI 键 |
HSMJTBRJDHXMDU-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=C(SC(=C1)Br)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


